molecular formula C4H10N2O3S B1433297 3-Methoxyazetidine-1-sulfonamide CAS No. 1427081-07-9

3-Methoxyazetidine-1-sulfonamide

Cat. No. B1433297
CAS RN: 1427081-07-9
M. Wt: 166.2 g/mol
InChI Key: OHMNUYANSRMXGT-UHFFFAOYSA-N
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Description

“3-Methoxyazetidine-1-sulfonamide” is a chemical compound with the molecular formula C4H10N2O3S and a molecular weight of 166.2 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “3-Methoxyazetidine-1-sulfonamide” is 1S/C4H10N2O3S/c1-9-4-2-6 (3-4)10 (5,7)8/h4H,2-3H2,1H3, (H2,5,7,8) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-Methoxyazetidine-1-sulfonamide” is a powder at room temperature . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Medicinal Chemistry

3-Methoxyazetidine-1-sulfonamide: is a valuable intermediate in medicinal chemistry. It is used to synthesize various pharmacologically active molecules, particularly those with antibacterial properties. The compound’s ability to act as a building block for creating sulfonamide drugs is significant due to their role in treating a range of diseases such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Polymer Synthesis

In the field of polymer science, 3-Methoxyazetidine-1-sulfonamide serves as a precursor for the synthesis of polymers with specific properties. It can be incorporated into polymer chains to introduce sulfonamide functionalities, which can enhance the material’s thermal stability and chemical resistance .

Material Science

This compound finds applications in material science, where it contributes to the development of advanced materials with improved performance. Its incorporation into various materials can result in enhanced durability and functionality, which is crucial for high-performance applications .

Analytical Chemistry

3-Methoxyazetidine-1-sulfonamide: is utilized in analytical chemistry as a standard or reagent for the detection and quantification of various substances. Its well-defined structure and properties make it suitable for use in chromatography and spectroscopy techniques .

Environmental Science

The compound is also explored for environmental applications, particularly in the detection and neutralization of pollutants. Its reactivity can be harnessed to develop sensors and catalysts for environmental monitoring and remediation efforts .

Biochemistry

In biochemistry, 3-Methoxyazetidine-1-sulfonamide is used to study enzyme-like reactions and biological pathways. It can mimic certain biological molecules, allowing researchers to investigate biochemical processes in more detail .

Safety and Hazards

The safety information for “3-Methoxyazetidine-1-sulfonamide” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methoxyazetidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3S/c1-9-4-2-6(3-4)10(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMNUYANSRMXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyazetidine-1-sulfonamide

CAS RN

1427081-07-9
Record name 3-methoxyazetidine-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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